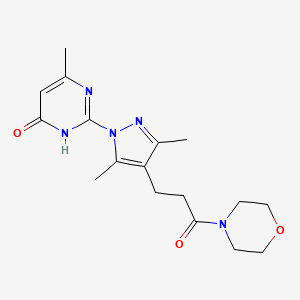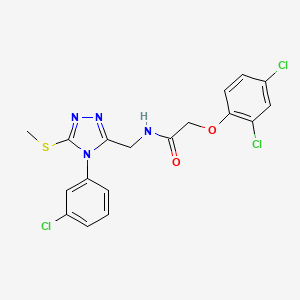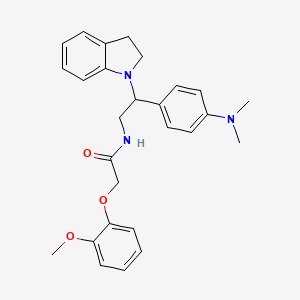![molecular formula C12H22ClNO2 B2902175 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 2034587-05-6](/img/structure/B2902175.png)
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, also known as THP-DB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Mecanismo De Acción
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride exerts its pharmacological effects by binding selectively to dopamine D3 receptors, which are primarily located in the mesolimbic pathway of the brain. This binding leads to the activation of downstream signaling pathways, resulting in the modulation of neurotransmitter release and neuronal activity. This compound has also been shown to have activity at other receptor subtypes, including serotonin and adrenergic receptors.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including modulation of dopamine release, inhibition of bacterial and fungal growth, and modulation of immune function. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential for the treatment of substance use disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride for lab experiments is its selectivity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in neurological and psychiatric disorders. However, this compound has some limitations, including its relatively low potency and the need for high concentrations to achieve pharmacological effects.
Direcciones Futuras
There are several future directions for research on 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, including the development of more potent analogs, the investigation of its potential as a treatment for addiction and other neurological disorders, and the exploration of its antibacterial and antifungal properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on neurotransmitter release and neuronal activity.
Métodos De Síntesis
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can be synthesized through a multistep process, starting with the reaction of 2,5-dimethoxytetrahydrofuran with sodium hydride to form 2,5-dimethoxytetrahydrofuran-3-ol. This intermediate is then reacted with 2-bromo-1-phenyl-1-butanol to form 8-(phenylmethyl)-8-azabicyclo[3.2.1]octan-3-ol, which is then converted to this compound through a final step of tetrahydropyran ring closure and hydrochloride salt formation.
Aplicaciones Científicas De Investigación
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has been studied extensively for its potential application in drug discovery and development. It has been shown to have activity as a selective dopamine D3 receptor agonist, which makes it a promising candidate for the treatment of addiction and other neurological disorders. Additionally, this compound has been found to have antibacterial and antifungal properties, which could make it useful in the development of new antimicrobial agents.
Propiedades
IUPAC Name |
8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-12-7-10-1-2-11(8-12)13(10)9-3-5-15-6-4-9;/h9-12,14H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQFCDPIJQQYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3CCOCC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2902092.png)

![9-(2,5-dimethoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2902095.png)







![(Z)-3-(((2,5-difluorophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2902112.png)
![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2902113.png)
![1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-N-phenylpyrrolidin-3-amine](/img/structure/B2902114.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2902115.png)